11beta-Hydroxyetiocholanolone

Beschreibung

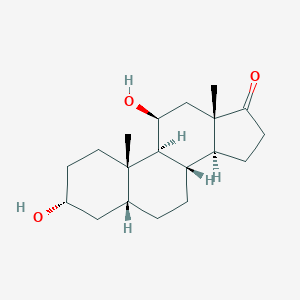

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXFHVWJOVNKQK-DLAZEALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861589 | |

| Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-26-4 | |

| Record name | 11β-Hydroxyetiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B865164G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical and Structural Attributes in Biochemical Context

Metabolic Precursors and Synthesis Pathways

The primary precursor to 11β-Hydroxyetiocholanolone is cortisol, a major stress hormone produced by the adrenal glands. rupahealth.comhealthmatters.iocaymanchem.com The metabolic conversion of cortisol to 11β-Hydroxyetiocholanolone involves several enzymatic steps. nih.gov Another significant pathway involves the metabolism of 11β-hydroxyandrostenedione. rupahealth.comnih.gov In fact, while a small portion of 11β-hydroxyandrosterone (the 5α-isomer) comes from cortisol, over 90% is derived from 11β-hydroxyandrostenedione. nih.gov In contrast, nearly all 11β-Hydroxyetiocholanolone originates from cortisol metabolism. nih.gov

The production of these 11-oxygenated androgens is largely mediated by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1). rupahealth.com This enzyme is also responsible for the final step in cortisol synthesis. rupahealth.com

Role as a Biomarker

Because it is a downstream product of cortisol metabolism, the levels of 11β-Hydroxyetiocholanolone in urine or feces can serve as a biomarker for adrenal gland activity. healthmatters.io Elevated levels can indicate increased cortisol production, which may be associated with chronic stress or certain medical conditions like Cushing's syndrome. healthmatters.io Conversely, low levels might suggest conditions such as androgen deficiency or congenital adrenal hyperplasia due to 11β-hydroxylase deficiency. healthmatters.io Its measurement is therefore a valuable tool in endocrinology and stress research. rupahealth.comresearchgate.net

Table 2: Metabolic Pathways Leading to 11β-Hydroxyetiocholanolone

| Precursor | Key Enzymes | Resulting Metabolite | Significance |

|---|---|---|---|

| Cortisol | Various metabolic enzymes | 11β-Hydroxyetiocholanolone | Primary pathway for its formation; reflects cortisol production. rupahealth.comhealthmatters.ionih.gov |

| 11β-Hydroxyandrostenedione | Steroid metabolizing enzymes | 11β-Hydroxyetiocholanolone | A secondary, but significant, pathway. rupahealth.comnih.gov |

Biosynthetic Pathways and Precursor Derivation

Primary Biosynthetic Routes

The creation of 11β-hydroxyetiocholanolone occurs through the metabolic breakdown of more complex steroid hormones. The two principal pathways supplying the precursors for its synthesis are the catabolism of cortisol and the 11-oxygenated androgen pathway.

A significant route for the formation of 11β-hydroxyetiocholanolone is through the metabolism of cortisol, the primary glucocorticoid hormone secreted by the adrenal gland. healthmatters.iomedchemexpress.comcaymanchem.com This pathway involves a series of reductions and an eventual side-chain cleavage.

The process begins with the conversion of cortisol to cortisone (B1669442), a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). basicmedicalkey.combioscientifica.com Subsequently, cortisol and cortisone undergo reduction of the A-ring. Specifically, the action of 5β-reductase (AKR1D1) leads to the formation of dihydrocortisol (B45014) and dihydrocortisone, which are then further reduced to tetrahydrocortisol (B1682764) (THF) and tetrahydrocortisone (B135524) (THE), respectively. basicmedicalkey.com These tetrahydro metabolites account for a major portion of cortisol clearance. basicmedicalkey.com

The final step involves an elusive side-chain cleavage of the C17-20 bond of tetrahydrocortisol (THF). basicmedicalkey.comnih.gov This reaction removes the C20 and C21 carbons, converting the C21 steroid into a C19 steroid and yielding 11β-hydroxyetiocholanolone. basicmedicalkey.com This glucocorticoid breakdown pathway is a predominant contributor to the urinary excretion of 11β-hydroxyetiocholanolone. nih.gov

The second major biosynthetic route originates from the 11-oxygenated androgen pathway. The central precursor in this pathway is 11β-hydroxyandrostenedione (11OHA4), which is the most abundant unconjugated C19 steroid produced by the human adrenal gland. oup.comnih.govnih.gov Once synthesized and released from the adrenal cortex, 11OHA4 serves as a substrate for further metabolism in peripheral tissues. rupahealth.comrupahealth.com

The formation of 11β-hydroxyetiocholanolone from 11OHA4 involves the metabolic reduction of the A-ring. nih.gov Specifically, the enzyme 5β-reductase acts on 11OHA4, leading to the formation of 11β-hydroxyetiocholanolone. This compound is one of the key metabolites, along with its 5α-reduced isomer 11β-hydroxyandrosterone, derived from 11OHA4. rupahealth.comnih.govresearchgate.net This pathway highlights the role of 11OHA4 not as a dead-end product, but as a precursor to other steroid metabolites. oup.com

Table 1: Primary Precursors of 11β-Hydroxyetiocholanolone

| Precursor | Biosynthetic Pathway | Key Intermediate Steps |

|---|---|---|

| Cortisol | Glucocorticoid Metabolism | Conversion to Tetrahydrocortisol (THF) followed by side-chain cleavage. basicmedicalkey.comnih.gov |

| 11β-Hydroxyandrostenedione (11OHA4) | 11-Oxygenated Androgen Metabolism | A-ring reduction via 5β-reductase. rupahealth.comnih.gov |

Enzymatic Transformations in 11β-Hydroxyetiocholanolone Biosynthesis

The synthesis of 11β-hydroxyetiocholanolone is dependent on the activity of several key steroidogenic enzymes located in both the adrenal glands and peripheral tissues. These enzymes are responsible for creating the necessary precursors and catalyzing their ultimate transformation.

Cytochrome P450 11β-hydroxylase (CYP11B1) is the foundational enzyme for the synthesis of all 11-oxygenated steroids, making it indispensable for the production of 11β-hydroxyetiocholanolone's precursors. nih.govnih.govnih.gov This enzyme is a member of the cytochrome P450 family and is primarily expressed in the zona fasciculata and zona reticularis of the adrenal cortex. rupahealth.comnih.govfrontiersin.orgnih.gov

CYP11B1 has two critical functions relevant to 11β-hydroxyetiocholanolone synthesis:

It catalyzes the final step in cortisol biosynthesis by converting 11-deoxycortisol into cortisol. frontiersin.orgmedlineplus.govjcrpe.org This provides the cortisol necessary for the glucocorticoid metabolism pathway.

It catalyzes the 11β-hydroxylation of androstenedione (B190577) (A4) to produce 11β-hydroxyandrostenedione (11OHA4), the key entry point into the 11-oxygenated androgen pathway. oup.comnih.govnih.govresearchgate.net

The adrenal-specific expression of CYP11B1 means that the initial steps for producing both major precursors to 11β-hydroxyetiocholanolone originate almost exclusively within the adrenal glands. oup.comnih.govescholarship.org Individuals with a deficiency in CYP11B1 have negligible levels of 11-oxygenated androgens. nih.gov

Beyond the initial action of CYP11B1, a cascade of other enzymes in both the adrenal glands and peripheral tissues is required to complete the synthesis of 11β-hydroxyetiocholanolone.

Key enzymes include:

11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2): This enzyme is crucial in the glucocorticoid pathway, where it converts active cortisol to inactive cortisone. basicmedicalkey.commdpi.com This interconversion helps regulate the pool of glucocorticoids available for further metabolism. researchgate.net It can also oxidize 11OHA4 to 11-ketoandrostenedione (11KA4) in both the adrenal gland and peripheral tissues. rupahealth.comnih.gov

5β-Reductase (AKR1D1): This enzyme is essential for creating the characteristic "etiocholanolone" structure, which has a 5β configuration. It reduces the double bond in the A-ring of both cortisol metabolites (like dihydrocortisol) and 11OHA4, a critical step in forming 11β-hydroxyetiocholanolone. basicmedicalkey.comcaymanchem.com

Table 2: Key Enzymes in 11β-Hydroxyetiocholanolone Biosynthesis

| Enzyme | Abbreviation | Primary Function in Pathway | Location |

|---|---|---|---|

| Cytochrome P450 11β-Hydroxylase | CYP11B1 | Synthesizes precursors Cortisol and 11OHA4. nih.govfrontiersin.orgmedlineplus.gov | Adrenal Gland. rupahealth.comnih.gov |

| 11β-Hydroxysteroid Dehydrogenase Type 2 | 11βHSD2 | Interconverts 11β-hydroxy and 11-keto steroids (e.g., Cortisol to Cortisone). basicmedicalkey.comresearchgate.net | Adrenal & Peripheral Tissues. rupahealth.comnih.gov |

| 5β-Reductase | AKR1D1 | Catalyzes A-ring reduction to form the 5β (etiocholane) structure. basicmedicalkey.comcaymanchem.com | Peripheral Tissues. |

| Aldo-Keto Reductase 1C3 | AKR1C3 | Metabolizes 11-oxygenated androgen precursors. rupahealth.comnih.gov | Adrenal & Peripheral Tissues. nih.gov |

Metabolic Fates and Downstream Degradation Pathways

Enzymatic Interconversions and Further Transformations

Activity of 5α- and 5β-Reductases in A-ring Reduction

The reduction of the A-ring of steroid molecules is a critical step in their metabolism. This reaction is catalyzed by two key enzymes: 5α-reductase and 5β-reductase (also known as AKR1D1). researchgate.net These enzymes are responsible for converting steroid precursors into their respective tetrahydro metabolites. nih.gov

Specifically, 5α-reductase converts testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (5α-DHT). frontiersin.org There are three main isoenzymes of 5α-reductase, with SRD5A1 and SRD5A2 being the most significant in steroid metabolism. nih.gov SRD5A1 is primarily found in the liver and skin, while SRD5A2 is expressed in male reproductive tissues. nih.govfrontiersin.org In contrast, 5β-reductase is predominantly located in the liver and its primary role is in steroid hormone inactivation and clearance. researchgate.net

In the context of 11-oxygenated androgens, the ratio of 11β-hydroxyandrosterone to 11β-hydroxyetiocholanolone in urine can be used as an indicator of 5α-reductase activity. frontiersin.orgfrontiersin.org Studies in individuals with 5α-reductase deficiency have shown increased urinary ratios of 5β- to 5α-metabolites, including an elevated etiocholanolone (B196237)/androsterone ratio and 11β-hydroxyetiocholanolone/11β-hydroxyandrosterone ratio. oup.com This indicates a generalized defect in the 5α-reduction of both C19 and C21 steroids. oup.com Research has demonstrated that the 5β-reduction of 11-ketotestosterone (B164220), a downstream metabolite of 11β-hydroxyandrostenedione, is efficiently catalyzed by AKR1D1, leading to the formation of 11-ketoetiocholanolone. researchgate.netnih.gov

Interactive Table: Key Enzymes in A-ring Reduction

| Enzyme | Gene | Primary Function in Steroid Metabolism | Key Substrates Mentioned |

| 5α-Reductase Type 1 | SRD5A1 | Conversion of androstenedione (B190577) to androsterone | Androstenedione |

| 5α-Reductase Type 2 | SRD5A2 | Conversion of testosterone to 5α-dihydrotestosterone (DHT) | Testosterone, 11-ketotestosterone |

| 5β-Reductase | AKR1D1 | Inactivation of steroid hormones for clearance | 11-ketotestosterone |

Role of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Isozymes (Type 1 and Type 2) in Interconversion with 11-Keto-Etiocholanolone

The interconversion between 11β-hydroxyetiocholanolone and its corresponding 11-keto form, 11-keto-etiocholanolone, is governed by the actions of 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes, type 1 and type 2. nih.gov These enzymes play a crucial role in regulating the activity of glucocorticoids and 11-oxygenated androgens. nih.gov

11βHSD1 primarily functions as a reductase in vivo, converting cortisone (B1669442) to the active glucocorticoid cortisol. nih.gov This activity is dependent on the cofactor NADPH, which is regenerated by hexose-6-phosphate dehydrogenase (H6PDH). nih.govplos.org Conversely, 11βHSD2 acts exclusively as an oxidase, inactivating cortisol by converting it to cortisone. nih.gov

In the metabolism of 11-oxygenated C19 steroids, 11βHSD1 catalyzes the reduction of 11-ketoandrostenedione (11KA4) to 11β-hydroxyandrostenedione (11OHA4) and 11-ketotestosterone (11KT) to 11β-hydroxytestosterone (11OHT). bham.ac.ukresearchgate.net On the other hand, 11βHSD2 catalyzes the reverse oxidative reactions, converting 11OHA4 to 11KA4 and 11OHT to 11KT. researchgate.netnih.govrupahealth.com Kinetic studies have shown that 11βHSD2 more readily converts C11-hydroxy steroids to their C11-oxo counterparts than the reverse reaction catalyzed by 11βHSD1. mdpi.comresearchgate.net The kidney is a major site of 11βHSD2 expression, and impaired kidney function can lead to reduced 11-oxygenated androgen biosynthesis. oup.com

Interactive Table: 11βHSD Isozyme Activity on 11-Oxygenated Steroids

| Enzyme | Primary Action | Substrate | Product |

| 11βHSD1 | Reduction | 11-Ketoandrostenedione (11KA4) | 11β-Hydroxyandrostenedione (11OHA4) |

| 11-Ketotestosterone (11KT) | 11β-Hydroxytestosterone (11OHT) | ||

| 11βHSD2 | Oxidation | 11β-Hydroxyandrostenedione (11OHA4) | 11-Ketoandrostenedione (11KA4) |

| 11β-Hydroxytestosterone (11OHT) | 11-Ketotestosterone (11KT) |

Involvement of other Hydroxysteroid Dehydrogenases (e.g., 3αHSD, 17βHSD, 20α/βHSD)

Other hydroxysteroid dehydrogenases also participate in the metabolic cascade of 11-oxygenated steroids.

3α-Hydroxysteroid Dehydrogenase (3αHSD): This enzyme is involved in the conversion of 3-ketosteroids to 3α-hydroxysteroids. wikipedia.org In conjunction with 5β-reductase, 3αHSD is involved in the metabolism of cortisol and cortisone. frontiersin.org It also plays a role in the "backdoor" pathway of androgen synthesis. frontiersin.orgwikipedia.org

17β-Hydroxysteroid Dehydrogenase (17βHSD): These enzymes catalyze the interconversion of 17-hydroxy and 17-keto groups of androgens and estrogens. nih.govresearchgate.net Several isoforms exist, and they have overlapping substrate specificities. nih.gov For instance, 17βHSD type 5 (also known as AKR1C3) facilitates the conversion of 11-ketoandrostenedione (11KA4) to 11-ketotestosterone (11KT). rupahealth.com Research indicates that the reductive activity of 17βHSDs favors a keto-group at the C11 position. researchgate.net

20α/β-Hydroxysteroid Dehydrogenase (20α/βHSD): These enzymes are involved in the reduction of 20-keto steroids. researchgate.net For example, 20α-HSD (AKR1C1) is responsible for the reduction of progesterone (B1679170). nih.gov

Conjugation Reactions Facilitating Excretion

To be efficiently eliminated from the body via urine, steroid metabolites must be made more water-soluble. This is achieved through conjugation reactions, primarily glucuronidation and sulfation.

Glucuronidation for Increased Hydrophilicity

Glucuronidation is a major pathway for the excretion of steroid metabolites. hmdb.ca In this process, glucuronic acid is attached to the steroid molecule, significantly increasing its water solubility. hmdb.ca 11β-Hydroxyetiocholanolone is primarily excreted in the urine as a glucuronide conjugate. This glucuronidated form can be detected using techniques like high-temperature gas chromatography-mass spectrometry (GC-MS). The resulting compound, 11β-hydroxyetiocholanolone glucuronide, has a much higher water solubility than the original steroid, facilitating its renal excretion. hmdb.canih.gov

Sulfation Pathways (Inferred from general steroid metabolism)

Sulfation is another important conjugation pathway for steroids, involving the transfer of a sulfonate group to the steroid molecule. While glucuronidation is generally considered irreversible in humans, sulfation is a reversible process, with the sulfated steroid capable of being hydrolyzed back to its free form by the enzyme steroid sulfatase (STS). nih.gov In some cases, steroids can undergo bis-conjugation, being modified with either two sulfate (B86663) groups or one sulfate and one glucuronic acid group. nih.gov While specific details on the sulfation of 11β-hydroxyetiocholanolone are limited, it is known that sulfation is a dominant pathway for 11-oxygenated androstanes in certain conditions. mdpi.com

Molecular and Cellular Mechanisms of Action

Interaction with Steroid Receptors

Direct binding and modulation studies on 11β-Hydroxyetiocholanolone are scarce in scientific literature. Its primary role is considered to be that of a metabolic byproduct rather than a direct ligand for steroid receptors. However, the activity of its metabolic precursors and related compounds provides a framework for understanding its potential sphere of influence.

Androgen Receptor (AR) Binding and Modulation

11β-Hydroxyetiocholanolone itself is not considered a potent androgen. nih.gov The androgenic activity within the 11-oxygenated steroid pathway is primarily attributed to its metabolic relatives, specifically 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.govoup.com Research using cell models engineered to express the human androgen receptor (AR) shows that 11KT is a potent agonist with activity comparable to that of testosterone (B1683101). nih.govnih.gov Both 11KT and 11KDHT have been demonstrated to bind to the human AR, activate the expression of AR-regulated genes, and promote the growth of androgen-dependent prostate cancer cells. nih.gov

In contrast, the primary adrenal precursor, 11β-hydroxyandrostenedione (11OHA4), exhibits minimal androgenic activity. nih.gov This suggests that the biological impact of this pathway is dependent on the peripheral conversion of precursors into more active forms. 11β-Hydroxyetiocholanolone is a downstream metabolite of these processes.

Progesterone (B1679170) Receptor (PR) Binding and Modulation

The interaction of 11β-Hydroxyetiocholanolone with the progesterone receptor (PR) has not been a primary focus of research. However, studies on related C11-oxy C19 steroids have revealed some activity. Specifically, 11OHA4, 11β-hydroxytestosterone (11OHT), 11KT, and 11KDHT have been shown to exhibit antagonistic activity at the Progesterone Receptor B (PRB). nih.gov In the same study, no antagonistic activity was observed at the Progesterone Receptor A (PRA) for these compounds. nih.gov Agonistic activity was primarily seen with C11-hydroxy progestogens, not the androgenic metabolites. nih.gov

Interactive Table: Receptor Activity of 11-Oxygenated Androgens Related to 11β-Hydroxyetiocholanolone

| Compound | Receptor | Activity |

| 11-ketotestosterone (11KT) | Androgen Receptor (AR) | Potent Agonist |

| 11-ketodihydrotestosterone (11KDHT) | Androgen Receptor (AR) | Potent Agonist |

| 11β-hydroxyandrostenedione (11OHA4) | Androgen Receptor (AR) | Minimal Activity |

| 11β-hydroxyandrostenedione (11OHA4) | Progesterone Receptor B (PRB) | Antagonist |

| 11β-hydroxytestosterone (11OHT) | Progesterone Receptor B (PRB) | Antagonist |

| 11-ketotestosterone (11KT) | Progesterone Receptor B (PRB) | Antagonist |

| 11-ketodihydrotestosterone (11KDHT) | Progesterone Receptor B (PRB) | Antagonist |

Exploration of Interactions with other Nuclear Receptors

There is no significant evidence to suggest that 11β-Hydroxyetiocholanolone directly binds to or modulates other nuclear receptors such as the glucocorticoid receptor (GR) or the mineralocorticoid receptor (MR). The primary mechanism involving these receptors is one of pre-receptor regulation, where enzymes modulate the availability of active ligands like cortisol. nih.gov For instance, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a crucial role in protecting the MR from being activated by cortisol, thereby ensuring aldosterone (B195564) specificity in target tissues. nih.govnih.gov

Modulation of Enzyme Activities and Co-factor Interactions

The formation of 11β-Hydroxyetiocholanolone is the result of a cascade of enzymatic reactions that modify precursor steroids. The key enzymes in this pathway are responsible for the existence and regulation of the entire class of 11-oxygenated androgens.

The initial and rate-limiting step in the formation of 11-oxygenated androgens is the 11β-hydroxylation of adrenal androgens like androstenedione (B190577). oup.com This reaction is catalyzed exclusively by the adrenal enzyme Cytochrome P450 11β-hydroxylase (CYP11B1). nih.govoup.com This same enzyme is also responsible for the final step in cortisol synthesis. nih.gov

Once formed, 11β-hydroxyandrostenedione (11OHA4) can be metabolized by several other enzymes, including:

11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme converts 11-hydroxy steroids to their 11-keto forms, such as converting 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comnih.gov This conversion is a critical step, as the 11-keto forms are the preferred substrates for subsequent activating enzymes. oup.com 11β-HSD2 utilizes NAD+ as a cofactor. nih.gov

17β-hydroxysteroid dehydrogenase (17β-HSD): These enzymes are responsible for the interconversion of steroids at the C17 position, for example, converting androstenedione (a ketone) to testosterone (a hydroxyl). nih.gov

5α-reductase (SRD5A): This enzyme reduces the double bond at the C4-C5 position of steroid precursors, which is a key step in the formation of more potent androgens like dihydrotestosterone (B1667394) (DHT) and 11KDHT. nih.gov

The interplay of these enzymes in peripheral tissues determines the local concentration of active androgens derived from adrenal precursors.

Interactive Table: Key Enzymes in the Metabolism of 11β-Hydroxyetiocholanolone Precursors

| Enzyme | Gene | Function | Cofactor |

| Cytochrome P450 11β-hydroxylase | CYP11B1 | Catalyzes 11β-hydroxylation of androstenedione to 11OHA4. | NADPH |

| 11β-hydroxysteroid dehydrogenase type 2 | HSD11B2 | Oxidizes 11-hydroxy steroids to 11-keto steroids (e.g., 11OHA4 to 11KA4). | NAD+ |

| 11β-hydroxysteroid dehydrogenase type 1 | HSD11B1 | Reduces 11-keto steroids to 11-hydroxy steroids. | NADPH |

| Aldo-keto reductase family 1 member C3 | AKR1C3 | Converts 11KA4 to the potent androgen 11KT. | NADPH |

| 5α-reductase | SRD5A1/2 | Reduces C19 steroids to their 5α-reduced metabolites (e.g., 11KT to 11KDHT). | NADPH |

Influence on Intracellular Signaling Cascades and Gene Expression Regulation

As an end-product metabolite, 11β-Hydroxyetiocholanolone is not known to directly initiate intracellular signaling cascades. However, its more active precursors, 11KT and 11KDHT, exert significant influence by activating the androgen receptor signaling pathway.

Upon binding of an agonist like 11KT, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus. nih.gov Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. nih.gov This binding initiates the recruitment of a complex of co-activator proteins, which facilitates the transcription of androgen-responsive genes. scispace.com Studies have confirmed that 11KT and 11KDHT can induce the expression of such AR-regulated genes, leading to androgenic effects like the stimulation of cell growth in prostate cancer models. nih.govoup.com

Furthermore, the expression of key enzymes in this pathway is subject to regulation. For example, insulin (B600854) has been shown to upregulate the transcription of CYP11B1 in the adrenal cortex, providing a mechanism for increased production of 11-oxygenated androgens in states of hyperinsulinemia. oup.com

Participation in Pre-Receptor Regulation of Steroid Potency

The concept of pre-receptor regulation, where the activity of a hormone is controlled within the target tissue by local enzymes, is central to the biology of 11β-Hydroxyetiocholanolone and its precursors. This regulation occurs on two major fronts.

First is the well-established role of 11β-HSD enzymes in modulating glucocorticoid access to receptors. In mineralocorticoid target tissues like the kidney, 11β-HSD2 inactivates cortisol to the inert cortisone (B1669442). nih.gov This enzymatic barrier prevents the much more abundant cortisol from overwhelming and activating the MR, thereby preserving the specificity of the receptor for its principal ligand, aldosterone. nih.govnih.gov

Second, the 11-oxygenated androgen pathway itself represents a complex form of pre-receptor regulation. The 11β-hydroxylation of androstenedione by CYP11B1 in the adrenal gland was initially thought to be a simple inactivation pathway to prevent the overproduction of testosterone. oup.com However, it is now understood that this is a shunting mechanism. The adrenal gland produces large amounts of the precursor 11OHA4, which has minimal androgenic activity itself. nih.govnih.gov This precursor is then released into circulation and taken up by peripheral tissues where enzymes like 11β-HSD2 and AKR1C3 convert it into the highly potent androgen 11KT. oup.com This allows for a tissue-specific, localized production of potent androgens from a less active circulating precursor, representing a sophisticated layer of endocrine control.

Advanced Analytical Methodologies for Research Applications

Comprehensive Sample Preparation Strategies for Biological Matrices in Research (e.g., urine, feces, cell lysates, tissue homogenates)

The initial and most critical step in the analysis of 11β-hydroxyetiocholanolone is the preparation of the biological sample. This process aims to extract the analyte from a complex matrix, remove interfering substances, and concentrate it for accurate measurement. The specific strategy employed depends heavily on the nature of the biological sample.

For urine samples, which are a common matrix for steroid profiling, a multi-step process is typically required. Since steroids are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates, a hydrolysis step is essential to liberate the free steroid. gimitec.com This is commonly achieved through enzymatic hydrolysis using β-glucuronidase and arylsulfatase, often from Helix pomatia. researchgate.netnih.gov Following hydrolysis, solid-phase extraction (SPE) is a widely used technique for cleanup and concentration. researchgate.netnih.gov SPE cartridges, such as Oasis HLB or C18, can effectively retain steroids while allowing polar impurities to be washed away. nih.govup.ac.za In some protocols, a combination of different SPE columns, like C18 and amino (NH2) columns, may be used to achieve a cleaner sample suitable for chromatographic analysis. up.ac.za

Fecal samples are invaluable for non-invasive monitoring of hormone metabolites in wildlife and conservation research. up.ac.za The preparation of fecal samples involves lyophilization (freeze-drying) to remove water, followed by pulverization to create a homogenous powder. The steroids are then extracted from the fecal powder using organic solvents like methanol (B129727) or ethanol. The resulting extract is then typically subjected to a cleanup procedure, which may involve SPE or immunoaffinity chromatography, before analysis. nih.gov

The analysis of 11β-hydroxyetiocholanolone in cell lysates and tissue homogenates is crucial for in vitro studies and understanding tissue-specific steroid metabolism. Sample preparation begins with cell lysis or tissue homogenization to release the intracellular contents. mdpi.com This is often followed by protein precipitation to remove the bulk of cellular proteins. nih.gov Subsequently, liquid-liquid extraction (LLE) or SPE can be used to isolate the steroid fraction from the remaining cellular debris and lipids. researchgate.net The choice of extraction solvent and SPE sorbent must be carefully optimized to ensure efficient recovery of 11β-hydroxyetiocholanolone.

A summary of common sample preparation techniques is provided in the table below.

| Biological Matrix | Key Preparation Steps | Common Techniques |

| Urine | Hydrolysis of conjugates, Extraction, Cleanup | Enzymatic hydrolysis (β-glucuronidase/arylsulfatase), Solid-Phase Extraction (SPE) with C18 or mixed-mode cartridges, Liquid-Liquid Extraction (LLE). researchgate.netnih.govup.ac.za |

| Feces | Drying, Homogenization, Extraction, Cleanup | Lyophilization, Pulverization, Solvent extraction (e.g., methanol), Solid-Phase Extraction (SPE), Immunoaffinity chromatography. up.ac.zanih.gov |

| Cell Lysates | Cell disruption, Protein removal, Extraction | Sonication or chemical lysis, Protein precipitation (e.g., with acetonitrile (B52724) or methanol), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). nih.govmdpi.com |

| Tissue Homogenates | Tissue disruption, Homogenization, Extraction | Mechanical homogenization, Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). nih.gov |

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of modern steroid analysis, providing the necessary separation of complex mixtures of structurally similar compounds before their detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling. nih.govtohoku.ac.jp It offers excellent chromatographic resolution, allowing for the separation of numerous steroid metabolites in a single analytical run. researchgate.net For GC-MS analysis of steroids like 11β-hydroxyetiocholanolone, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.gov A common derivatization procedure involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. mdpi.com

The gas chromatograph separates the derivatized steroids based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. tofwerk.com GC-MS can be operated in full-scan mode to identify unknown compounds or in selected-ion monitoring (SIM) mode for targeted quantification of specific steroids with high sensitivity. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a dominant technique in steroid analysis due to its high specificity, sensitivity, and throughput. nih.govwikipedia.org Unlike GC-MS, LC-MS/MS generally does not require derivatization, simplifying sample preparation. sciex.com The use of ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. nih.govsci-hub.se

In LC-MS/MS, the sample is first separated by liquid chromatography. The eluting compounds are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the tandem mass spectrometer. thermofisher.com The first mass analyzer selects the precursor ion of the target analyte (e.g., protonated 11β-hydroxyetiocholanolone), which is then fragmented in a collision cell. The second mass analyzer then detects specific product ions, a process known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces chemical noise. mpg.de

A more recent innovation is Ultra-Performance Convergence Chromatography (UPC²) coupled with MS/MS. This technique uses compressed carbon dioxide as the primary mobile phase, offering unique selectivity for separating structurally similar and isomeric steroids that can be challenging to resolve by conventional LC. gimitec.comnih.gov UPC²-MS/MS has been successfully applied to the simultaneous quantification of a large number of C19 and C21 steroids, including their 11-oxy metabolites. researchgate.netnih.gov

While mass spectrometry is the most common detector coupled with liquid chromatography for steroid analysis, high-performance liquid chromatography (HPLC) with other detectors is also utilized in specific research applications. UV detection can be employed for steroids that possess a chromophore, although its sensitivity and specificity are lower than MS. More commonly, HPLC is used as a purification or fractionation step prior to other analytical techniques. For instance, HPLC can be used to separate and isolate fecal steroid metabolites, which are then collected in fractions and analyzed by an immunoassay to identify the immunoreactive peaks corresponding to specific metabolites like 11β-hydroxyetiocholanolone. nih.govresearchgate.netresearchgate.net

Immunoassay-Based Quantification for Research Settings (e.g., Enzyme Immunoassay - EIA)

Immunoassays, particularly enzyme immunoassays (EIAs), offer a valuable alternative to mass spectrometry for the quantification of 11β-hydroxyetiocholanolone, especially in research fields like wildlife endocrinology where large numbers of samples need to be analyzed cost-effectively. nih.govup.ac.za These assays are based on the principle of competitive binding between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

An EIA for 11β-hydroxyetiocholanolone has been developed and validated for measuring fecal glucocorticoid metabolites in a variety of animal species as a non-invasive indicator of stress. nih.govup.ac.zanih.govnih.govnsf.gove3s-conferences.orgnih.gov The sensitivity and specificity of these assays depend on the characteristics of the antibody used. Some EIAs are group-specific, meaning the antibody cross-reacts with a range of related metabolites, providing an integrated measure of glucocorticoid output. nsf.gov In some studies, an EIA targeting 11β-hydroxyetiocholanolone has been shown to be more sensitive in detecting physiological stress responses compared to other cortisol or corticosterone (B1669441) assays. mdpi.comnih.govnsf.gov

Method Validation and Quality Control Protocols in Academic Research

Regardless of the analytical technique employed, rigorous method validation and ongoing quality control are paramount to ensure the reliability and reproducibility of research findings. researchgate.net Method validation establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. sciex.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies where a known amount of the analyte is spiked into a sample matrix. e3s-conferences.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV) and includes both intra-assay (within-run) and inter-assay (between-run) precision. e3s-conferences.orgmdpi.com

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. sciex.com

Assessment of Specificity and Sensitivity

Specificity and sensitivity are critical parameters in the validation of any analytical method. Specificity ensures that the analyte of interest, 11β-hydroxyetiocholanolone, is being measured without interference from other structurally related compounds, while sensitivity refers to the lowest concentration of the analyte that can be reliably detected.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are considered gold-standard techniques due to their high specificity. oup.comnih.gov In LC-MS/MS, specificity is achieved by comparing the retention times and the ion ratios of multiple reaction monitoring (MRM) transitions of the analyte in a sample to those of a certified reference standard. mpg.de For a positive identification, the ion ratio of the two most abundant product ions for the analyte must match that of the standard, with a maximal deviation often set at 30%. mpg.de This high specificity allows LC-MS to distinguish between isomers and other similar compounds, which can be a challenge for immunoassays that may exhibit cross-reactivity. nih.gov For instance, in urinary steroid profiling, GC-MS methods are employed to separate and identify a wide range of metabolites, including 11β-hydroxyetiocholanolone, ensuring that each compound is distinctly quantified. researchgate.netnih.gov

Enzyme immunoassays (EIAs) have also been developed for 11β-hydroxyetiocholanolone and validated for various species. nih.govnih.gov While potentially susceptible to cross-reactivity, studies have demonstrated their utility and sensitivity. nih.gov In research on meerkats, an EIA for 11β-hydroxyetiocholanolone was found to be more sensitive than a corticosterone EIA for monitoring fecal glucocorticoid metabolite (FGCM) patterns. nih.govplos.org It showed a more significant response to ACTH challenges, with a median 17.7-fold peak increase compared to an 8.9-fold increase for the corticosterone assay. plos.org Similarly, a group-specific EIA for 11β-hydroxyetiocholanolone proved to have high biological sensitivity for assessing adrenocortical activity in wild geladas, showing a stronger response to an ACTH challenge compared to a corticosterone radioimmunoassay. nsf.gov

The sensitivity of mass spectrometry methods is also a key advantage. For GC-MS with selected-ion monitoring (SIM), detection limits for 11β-hydroxyetiocholanolone glucuronide were as low as 15 pg. nih.gov Modern LC-MS/MS methods achieve excellent sensitivity, allowing for the quantification of low endogenous concentrations in various biological fluids. mdpi.comresearchgate.net

Evaluation of Accuracy and Precision

Accuracy and precision are measures of a method's reliability. Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery experiments. Precision describes the reproducibility of the measurement, evaluated as intra-assay (within the same run) and inter-assay (between different runs) coefficients of variation (CV).

Validation studies for methods measuring 11β-hydroxyetiocholanolone and related steroids report high accuracy and precision across different platforms and matrices. For LC-MS/MS methods, accuracy, determined by the recovery of a known amount of analyte spiked into a sample, typically falls within the range of 85% to 115%. mdpi.comnih.gov Precision is generally expected to be below a 15% coefficient of variation (CV). nih.gov

A study developing an LC-MS/MS method for primate urine reported recoveries for various steroids, including 11β-hydroxyetiocholanolone, to be between 58.9% and 103.7%. mpg.de For a GC-MS method, recovery values ranged from 95.2% to 104.0%. researchgate.net In the validation of an EIA for a related compound, 11-oxoetiocholanolone, the recovery rate was 122 ± 6% in equine feces and 121 ± 11% in bovine feces. nih.gov

Precision is demonstrated by low relative standard deviation (RSD) or CV values. An LC-MS/MS method for fecal cortisol metabolites in horses showed a laboratory reproducibility (inter-assay precision) of 15% for 11β-hydroxyetiocholanolone. mdpi.com A GC-MS method reported intra-day and inter-day precision RSD values in the ranges of 1.86-4.22% and 2.17-4.75%, respectively. researchgate.net For an LC-MS/MS method analyzing primate urine, the intra-day precision was 2.7–14.3% and the inter-day precision was 2.9–14.8%. mpg.de

| Method | Analyte/Matrix | Accuracy (Recovery %) | Intra-Assay Precision (CV% or RSD%) | Inter-Assay Precision (CV% or RSD%) | Source |

|---|---|---|---|---|---|

| LC-MS/MS | 11-Oxygenated Androgens / Serum | 85% - 117% | ≤ 15% | ≤ 15% | nih.gov |

| LC-MS/MS | Steroids / Primate Urine | 58.9% - 103.7% | 2.7% - 14.3% | 2.9% - 14.8% | mpg.de |

| GC-MS | Steroids / General | 95.2% - 104.0% | 1.86% - 4.22% | 2.17% - 4.75% | researchgate.net |

| LC-MS/MS | 11β-Hydroxyetiocholanolone / Horse Feces | Not Reported | Not Reported | 15% | mdpi.com |

| ELISA | 11-oxoetiocholanolone / Equine Feces | 122 ± 6% | 5.8% | 11.2% | nih.gov |

| ELISA | 11-oxoetiocholanolone / Bovine Feces | 121 ± 11% | 9.9% | 11.2% | nih.gov |

Determination of Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are crucial for determining if a method is suitable for measuring endogenous levels of 11β-hydroxyetiocholanolone, which can be very low.

Typically, the LOD is determined at a signal-to-noise (S/N) ratio of three, and the LOQ is determined at an S/N ratio of ten. mpg.demdpi.com For methods analyzing steroids, the lower limit of quantification (LLOQ) is often defined as the lowest concentration with an inter-assay CV of less than 20%. oup.com

Different analytical techniques offer varying levels of detection and quantification limits. Mass spectrometry-based methods generally provide the low limits required for steroid analysis in biological samples. A GC-MS method using selected-ion monitoring (SIM) reported a detection limit of 15 pg for 11β-hydroxyetiocholanolone glucuronide. nih.gov An LC-MS/MS method for determining fecal cortisol metabolites in horses established a detection limit of 2.5 ng/g for 11β-hydroxyetiocholanolone. mdpi.com A comprehensive LC-MS/MS method for primate urine achieved detection limits ranging from 0.1 to 0.5 ng/mL for 23 different steroids. mpg.de

| Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| GC-MS (SIM) | 11β-Hydroxyetiocholanolone glucuronide / Urine | 15 pg | Not Reported | nih.gov |

| LC-MS/MS | 11β-Hydroxyetiocholanolone / Horse Feces | 2.5 ng/g | Not Reported | mdpi.com |

| LC-MS/MS | Steroids / Primate Urine | 0.1 - 0.5 ng/mL | Not Reported | mpg.de |

| LC-MS/MS | 11-Oxygenated Androgens / Serum | Not Reported | 63–320 pmol/L | nih.gov |

| GC-MS | General Steroids | 0.18-0.61 mg/mL | 1.30-2.19 mg/mL | researchgate.net |

Regulatory Control of 11β Hydroxyetiocholanolone Homeostasis

Enzymatic Regulation and Identification of Rate-Limiting Steps in Pathways

The synthesis and metabolism of 11β-hydroxyetiocholanolone are controlled by a series of enzymatic reactions. The initial and rate-limiting step in the formation of its precursors, the 11-oxygenated androgens, is the 11β-hydroxylation of androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.gov This enzyme is primarily expressed in the adrenal cortex, making the adrenal gland the main site of 11-oxygenated androgen production. oup.comnih.govescholarship.org

Following its synthesis, 11OHA4 can be metabolized through several pathways. One key pathway involves the conversion of 11OHA4 to 11-hydroxyetiocholanolone. This process is influenced by the activity of 5β-reductase, which acts on the A-ring of the steroid nucleus. dshs-koeln.de The reduction of the double bond between carbons 4 and 5 is a critical step in steroid metabolism, leading to the formation of either 5α or 5β isomers. dshs-koeln.de In the case of 11β-hydroxyetiocholanolone, it is the 5β-isomer that is formed. dshs-koeln.de

Another significant enzymatic control point is the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes. frontiersin.orgbioscientifica.com 11β-HSD type 1 primarily acts as a reductase, converting cortisone (B1669442) to active cortisol, while 11β-HSD type 2 catalyzes the reverse reaction, inactivating cortisol to cortisone. frontiersin.orgbioscientifica.com These enzymes also act on 11-oxygenated androgens, thereby regulating their local availability and activity.

The final steps in the metabolism of 11β-hydroxyetiocholanolone involve conjugation reactions, such as glucuronidation, which render the steroid more water-soluble for excretion. researchgate.net Enzymes like UGT2B7 and UGT2B17 are involved in this process. researchgate.net

Hormonal Influences on Biosynthetic and Metabolic Enzyme Activities (e.g., ACTH-mediated pathways)

The production of 11β-hydroxyetiocholanolone is under the tight control of the hypothalamic-pituitary-adrenal (HPA) axis. oup.combioscientifica.com Adrenocorticotropic hormone (ACTH), released from the pituitary gland, is the primary stimulator of the adrenal cortex. oup.comnih.govbioscientifica.com ACTH enhances the synthesis of all 11-oxygenated androgens, including the precursors to 11β-hydroxyetiocholanolone. nih.govfrontiersin.org This is achieved by stimulating the activity of CYP11B1, the rate-limiting enzyme in their production. oup.comnih.govrupahealth.com

Consequently, conditions associated with increased ACTH levels, such as chronic stress or certain diseases, can lead to elevated production of 11-oxygenated androgens and their metabolites, including 11β-hydroxyetiocholanolone. healthmatters.io Conversely, suppression of ACTH, for instance through the administration of exogenous glucocorticoids, leads to a decrease in the production of these steroids. bioscientifica.com

Transcriptional and Post-Translational Regulation of Enzymes Involved in its Synthesis and Metabolism

The expression and activity of the enzymes responsible for 11β-hydroxyetiocholanolone homeostasis are regulated at the transcriptional and post-translational levels. The gene encoding CYP11B1, the key enzyme for 11-oxygenated androgen synthesis, is located on human chromosome 8q. frontiersin.org Mutations in this gene can lead to 11β-hydroxylase deficiency, a form of congenital adrenal hyperplasia, which drastically alters steroid production. researchgate.netoup.comresearchgate.net The transcription of the CYP11B1 gene is primarily regulated by ACTH. nih.govfrontiersin.org

The aldo-keto reductase (AKR) superfamily of enzymes, including AKR1C1, AKR1C2, and AKR1C4, play significant roles in steroid metabolism. aacrjournals.orgnih.govfrontiersin.org The genes for these enzymes are located on chromosome 10. nih.gov Their expression can be induced by various factors, including xenobiotics and oxidative stress. aacrjournals.orgfrontiersin.org For instance, the transcription factor Nrf2, which responds to oxidative stress, can regulate the expression of AKR7A2 and AKR7A3. frontiersin.org Interleukin 1β (IL-1β) can induce the expression of AKR1C1 and AKR1C2. frontiersin.org

Post-translational modifications, such as phosphorylation, can also modulate the activity of these metabolic enzymes. diva-portal.org For example, the phosphorylation status of cytochrome P450 enzymes can affect their stability and activity. diva-portal.org Similarly, the activity of enzymes like NEDD4.2, which is involved in sodium channel regulation and can be influenced by steroid hormones, is controlled by post-translational modifications. nih.gov These modifications add another layer of complexity to the fine-tuning of steroid hormone metabolism.

Comparative Biochemical and Physiological Studies

In Vitro Model Systems

In vitro cell culture systems are fundamental tools for dissecting the metabolic pathways and cellular interactions of steroids like 11β-Hydroxyetiocholanolone. The androgen-dependent prostate cancer cell line, LNCaP, has been instrumental in studying the metabolism of its precursor, 11β-hydroxyandrostenedione (11OHA4). nih.gov Studies using LNCaP cells have identified the conversion of 11OHA4 to various metabolites, including 11-ketoandrostenedione and 11-ketotestosterone (B164220), indicating the activity of enzymes such as 17β-hydroxysteroid dehydrogenase within these cells. nih.gov This suggests that peripheral tissues, modeled by cell lines like LNCaP, are capable of metabolizing adrenal-derived 11-oxygenated androgens. nih.gov

While direct receptor binding studies for 11β-Hydroxyetiocholanolone are not extensively detailed in current literature, research on its non-hydroxylated counterpart, etiocholanolone (B196237), provides some insight into potential interactions. For instance, etiocholanolone and its enantiomer have been shown to modulate the function of the rat α1β2γ2L GABA-A receptor transiently expressed in human embryonic kidney (HEK) cells. nih.gov This study revealed that these steroids can enhance currents elicited by GABA, with the enantiomer of etiocholanolone being a more potent modulator. nih.gov Such findings suggest that steroid metabolites can have specific interactions with neurotransmitter receptors, although further research is needed to determine if 11β-Hydroxyetiocholanolone exhibits similar properties.

The following table summarizes key findings from in vitro studies on the metabolism of precursors to 11β-Hydroxyetiocholanolone.

| Cell Line | Precursor Studied | Key Metabolic Conversions Observed | Implication for 11β-Hydroxyetiocholanolone |

| LNCaP | 11β-hydroxyandrostenedione (11OHA4) | Conversion to 11-ketoandrostenedione and 11-ketotestosterone. nih.gov | Demonstrates the capability of peripheral cells to process 11-oxygenated androgens, the class to which 11β-Hydroxyetiocholanolone belongs. |

| HEK cells | Etiocholanolone | Modulation of GABA-A receptor function. nih.gov | Suggests potential for neuromodulatory activity of etiocholanolone metabolites, warranting investigation for 11β-Hydroxyetiocholanolone. |

Recombinant enzyme expression systems are pivotal for characterizing the specific functions of enzymes involved in steroid metabolism. The synthesis of 11β-Hydroxyetiocholanolone is dependent on the activity of enzymes such as cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govrupahealth.com The functional characterization of these enzymes has been significantly advanced through their expression in host cells like Chinese hamster ovary (CHO) cells or bacteria. nih.gov

For example, the metabolism of 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT) by 11β-HSD types 1 and 2 has been investigated using CHO cells expressing these recombinant enzymes. nih.gov These studies demonstrated that 11βHSD2 catalyzes the conversion of 11OHA4 and 11OHT to their corresponding keto-steroids, while 11βHSD1 facilitates the reverse reaction. nih.gov Similarly, recombinant expression of steroid 5α-reductase types 1 and 2 has shown their capability to convert 11OHA4 to 11β-hydroxy-5α-androstanedione. nih.gov

The table below outlines the functional characterization of key enzymes related to the 11β-Hydroxyetiocholanolone pathway using recombinant systems.

| Enzyme | Recombinant System | Substrate(s) | Product(s) | Key Finding |

| CYP11B1 | H295R cells (adrenocortical carcinoma) | Androstenedione (B190577), Testosterone (B1683101) | 11β-hydroxyandrostenedione, 11β-hydroxytestosterone | Confirmed the role of CYP11B1 in the 11β-hydroxylation of androgen precursors. nih.gov |

| 11β-HSD1 | CHO cells | 11-ketoandrostenedione, 11-ketotestosterone | 11β-hydroxyandrostenedione, 11β-hydroxytestosterone | Demonstrated the reductive activity of 11β-HSD1 on 11-keto androgens. nih.gov |

| 11β-HSD2 | CHO cells | 11β-hydroxyandrostenedione, 11β-hydroxytestosterone | 11-ketoandrostenedione, 11-ketotestosterone | Showed the oxidative activity of 11β-HSD2 on 11β-hydroxy androgens. nih.gov |

| 5α-reductase (Type 1 & 2) | Recombinant expression | 11β-hydroxyandrostenedione | 11β-hydroxy-5α-androstanedione | Indicated a potential pathway for the 5α-reduction of 11-oxygenated androgens. nih.gov |

Animal Model Investigations of Adrenocortical Activity and Steroid Metabolism

The measurement of fecal glucocorticoid metabolites (FGMs) has become a cornerstone of non-invasive stress monitoring in wildlife. 11β-Hydroxyetiocholanolone is a significant metabolite of cortisol and is utilized as a biomarker of adrenocortical activity in various species. rupahealth.com This non-invasive approach allows for the assessment of physiological stress without the confounding factor of capture-induced stress.

Research on giraffes (Giraffa camelopardalis) and plains zebras (Equus quagga) has demonstrated that fecal levels of 11β-hydroxyetiocholanolone increase in response to environmental stressors. This provides a valuable tool for conservation and wildlife management, enabling researchers to assess the impact of environmental changes on animal well-being.

The following table presents examples of wildlife species where 11β-Hydroxyetiocholanolone or related metabolites are used for non-invasive stress monitoring.

| Species | Sample Type | Biomarker(s) Measured | Stressor/Condition Studied | Reference |

| Giraffe (Giraffa camelopardalis) | Feces | 11β-hydroxy etiocholanolone | Environmental stress | rupahealth.com |

| Plains Zebra (Equus quagga) | Feces | 11β-hydroxy etiocholanolone | Social and environmental stressors | |

| Vervet Monkey (Chlorocebus pygerythrus) | Feces | Glucocorticoid metabolites | Social and environmental stress | |

| Tsushima Leopard Cat (Prionailurus bengalensis euptilurus) | Feces | Glucocorticoid metabolites | Health status and environmental changes |

Animal models are crucial for understanding the in vivo dynamics of steroid metabolism. Studies in rats have been employed to investigate the pharmacokinetics of etiocholanolone, providing a framework for understanding how its hydroxylated derivatives might be processed in the body. For instance, research on the pharmacokinetics of ovarian steroids in Sprague-Dawley rats has detailed the elimination half-life and clearance of these hormones, offering insights into the general principles of steroid metabolism that could be applicable to 11β-Hydroxyetiocholanolone. pan.olsztyn.pl

Avian models have also contributed to our understanding of the physiological effects of etiocholanolone. In a study on black-headed gull (Larus ridibundus) eggs, the effects of etiocholanolone on prenatal development were investigated. nih.govnih.gov The study found that etiocholanolone treatment decreased tarsus length and brain mass in the embryos, suggesting that metabolites of maternal androgens can have distinct biological effects. nih.govnih.gov This highlights the importance of studying the downstream metabolites of primary steroid hormones.

The table below summarizes findings from mechanistic studies in animal models relevant to etiocholanolone and its derivatives.

| Animal Model | Steroid Studied | Key Findings | Potential Relevance for 11β-Hydroxyetiocholanolone |

| Sprague-Dawley Rat | Ovarian steroids | Characterization of pharmacokinetic parameters such as elimination half-life and clearance. pan.olsztyn.pl | Provides a methodological basis for future pharmacokinetic studies of 11β-Hydroxyetiocholanolone. |

| Black-headed Gull (Larus ridibundus) | Etiocholanolone | Decreased tarsus length and brain mass in embryos following in-egg administration. nih.govnih.gov | Suggests that hydroxylated metabolites like 11β-Hydroxyetiocholanolone could also have specific, and potentially different, biological activities during development. |

Evolutionary Conservation and Divergence of Steroidogenic Pathways Across Species

The steroidogenic pathways leading to the production of androgens and corticosteroids show a remarkable degree of conservation across vertebrates. oup.com The enzymes responsible for the synthesis of 11β-Hydroxyetiocholanolone precursors, such as CYP11B1, are part of this conserved machinery. nih.gov The presence of 11-oxygenated androgens, long recognized as the major androgens in teleost fishes, and their subsequent identification in humans, points to a deep evolutionary history of this particular branch of steroidogenesis. oup.com

The synthesis of 11-ketotestosterone, a downstream metabolite of the same pathway as 11β-Hydroxyetiocholanolone, occurs in fish through a series of steps involving the 11β-hydroxylation of androstenedione. nih.gov This highlights the ancient origins of the 11-oxygenated androgen pathway. While the fundamental enzymatic steps are conserved, there are also notable divergences in the regulation and physiological roles of these steroids across different species.

For example, while 11-ketotestosterone is a potent androgen in fish, its role in mammals has only recently been appreciated. oup.combirmingham.ac.uk Comparative studies of steroid metabolism in different animal models, such as pigs and sheep, have shown both similarities and subtle differences in glucocorticoid metabolism when compared to humans, emphasizing the need for species-specific considerations in endocrine research. endocrine-abstracts.org

The table below provides a comparative overview of the 11-oxygenated androgen pathway across different vertebrate groups.

| Vertebrate Group | Key 11-Oxygenated Androgen(s) | Primary Site of Synthesis | Known Physiological Role(s) |

| Teleost Fishes | 11-ketotestosterone | Gonads | Major androgen, crucial for male sexual development and behavior. nih.gov |

| Birds | Etiocholanolone (metabolite) | Embryonic metabolism of maternal androgens | Influences embryonic development. nih.govnih.gov |

| Mammals (Humans) | 11β-hydroxyandrostenedione, 11-ketotestosterone, and their metabolites | Adrenal glands | Contribute to the overall androgen pool, particularly in women and children. oup.comurotoday.com |

Species-Specific Differences in 11β-Hydroxyetiocholanolone Metabolism and Production

The metabolism and production of 11β-hydroxyetiocholanolone, a significant metabolite of both glucocorticoids and 11-oxygenated androgens, exhibit considerable variation across different animal species. These differences are primarily attributable to species-specific expression and activity of key steroidogenic enzymes, particularly those in the cytochrome P450 family and various reductases. This section explores the comparative aspects of 11β-hydroxyetiocholanolone metabolism, drawing on data from studies of circulating steroid profiles and analysis of excretory metabolites.

The production of 11β-hydroxyetiocholanolone is intrinsically linked to the presence of its precursors, which include cortisol and 11β-hydroxyandrostenedione (11OHA4). Therefore, the capacity of a species to produce significant amounts of 11-oxygenated C19 steroids is a key determinant of the levels of their downstream metabolites. A comprehensive analysis of circulating 11-oxygenated androgens across 18 animal species revealed that significant levels are present in primates, pigs, and guinea pigs, while being notably low or absent in rodents and several domestic animal species nih.gov.

In primates, the adrenal gland is a primary source of 11-oxygenated androgens, suggesting that 11β-hydroxyetiocholanolone is a likely urinary and fecal metabolite in these species nih.gov. Studies on non-human primates, such as the western lowland gorilla (Gorilla gorilla gorilla), have identified 11β-hydroxyetiocholanolone as an abundant cortisol metabolite in feces, highlighting its importance in non-invasive monitoring of adrenocortical activity in wildlife worktribe.com.

In contrast, common laboratory animals like rats and mice show negligible production of adrenal 11-oxygenated androgens, which implies a correspondingly low production of 11β-hydroxyetiocholanolone from this pathway nih.gov. The differences in hepatic steroid metabolizing enzymes also play a crucial role in the species-specific metabolic pathways. For instance, the activity of hepatic enzymes responsible for steroid inactivation can vary significantly, as demonstrated in studies comparing different agricultural and laboratory species nih.govdntb.gov.ua.

The following tables provide a comparative overview of the available data on circulating 11-oxygenated androgens, which are precursors to 11β-hydroxyetiocholanolone, and findings related to 11β-hydroxyetiocholanolone metabolites in various species.

Table 1: Comparative Circulating Levels of 11-Oxygenated Androgens in Various Animal Species

This table summarizes the findings on the presence of circulating 11-oxygenated androgens, which are direct or indirect precursors of 11β-hydroxyetiocholanolone. Data is primarily sourced from a comprehensive study by Rege et al. (2019) nih.gov.

| Species | Common Name | Circulating 11-Oxygenated Androgens Detected | Notes |

|---|---|---|---|

| Homo sapiens | Human | Yes | Significant levels of 11OHA4, 11KA4, 11OHT, and 11KT. |

| Pan troglodytes | Chimpanzee | Yes | Levels of 11-oxygenated androgens are comparable to humans. |

| Papio anubis | Olive Baboon | Yes | Detectable levels of 11-oxygenated androgens. |

| Macaca mulatta | Rhesus Macaque | Yes | Detectable levels of 11-oxygenated androgens. |

| Sus scrofa | Pig | Yes | Significant circulating levels of 11-oxygenated androgens. |

| Cavia porcellus | Guinea Pig | Yes | Significant circulating levels of 11-oxygenated androgens. |

| Rattus norvegicus | Rat | No | Negligible levels detected. |

| Mus musculus | Mouse | No | Negligible levels detected. |

| Canis lupus familiaris | Dog | Low | Low levels of 11-oxygenated androgens detected. |

| Bos taurus | Cow | Low | Low levels of 11-oxygenated androgens detected. |

| Ovis aries | Sheep | Low | Low levels of 11-oxygenated androgens detected. |

| Equus caballus | Horse | Low | Low levels of 11-oxygenated androgens detected. |

Table 2: Species-Specific Findings on 11β-Hydroxyetiocholanolone and Related Metabolites

This table presents specific findings on the detection and measurement of 11β-hydroxyetiocholanolone or its closely related metabolites in the excreta of various animal species. This information is critical for understanding the final metabolic pathways and excretion routes.

| Species | Common Name | Sample Type | Metabolite(s) Detected | Key Findings |

|---|---|---|---|---|

| Homo sapiens | Human | Urine | 11β-hydroxyetiocholanolone | A known urinary metabolite of cortisol and 11-oxygenated androgens. |

| Gorilla gorilla gorilla | Western Lowland Gorilla | Feces | 11β-hydroxyetiocholanolone | Identified as an abundant cortisol metabolite, useful for stress monitoring worktribe.com. |

Theoretical and Computational Research Approaches

Molecular Modeling and Docking Simulations for Ligand-Receptor and Enzyme-Substrate Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how 11beta-Hydroxyetiocholanolone might interact with biological targets such as nuclear receptors or enzymes.

The process begins with obtaining three-dimensional (3D) structures of the ligand (this compound) and the target protein, which can be sourced from crystallographic databases or generated through homology modeling if an experimental structure is unavailable. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose.

In the context of this compound, these simulations are particularly relevant for studying its interactions with enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD). For instance, studies on 11β-HSD1 inhibitors use docking to understand how different molecules fit into the enzyme's active site, revealing key interactions with amino acid residues like Ser170 and Tyr183 that are crucial for binding. nih.gov This same approach can be applied to this compound to predict its binding mode and affinity for various steroid-metabolizing enzymes or receptors, thereby helping to elucidate its biological role and potential pathways.

The insights gained from these simulations can guide the design of new molecules with enhanced or inhibited activity and help interpret experimental findings at a molecular level.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and flexibility of molecules like this compound and its complexes with proteins over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how these systems behave on a timescale from femtoseconds to milliseconds.

When applied to a ligand-protein complex, such as this compound bound to an enzyme, MD simulations can assess the stability of the docked pose. nih.gov These simulations can reveal whether the initial binding orientation predicted by docking is maintained in a more realistic, solvated environment and can highlight subtle changes in the protein's conformation upon ligand binding. For example, MD simulations have been used to investigate the stability of enzyme-inhibitor complexes for 11β-HSD1, confirming the interactions predicted by docking and providing a more detailed understanding of the binding process. nih.gov

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-receptor complex, offering a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are often employed for this purpose. nih.gov By understanding the conformational dynamics, researchers can gain a more complete picture of the molecular recognition process and the factors that govern the biological activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new, untested compounds.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP for hydrophobicity), electronic properties (e.g., atomic charges), and 3D shape. researchgate.netnih.gov

Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The predictive power of the resulting model is rigorously evaluated using techniques like cross-validation and by testing it on an external set of compounds not used in model development. imedpub.com

While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to related steroid families, such as androstene derivatives and 17β-hydroxy-5α-androstane steroids. researchgate.netimedpub.com In these studies, descriptors related to molecular shape, hydrophobicity, and electronic properties were found to be crucial in determining the anabolic and anti-inflammatory activities of the steroids. researchgate.netimedpub.com Such models demonstrate the potential to predict the bioactivity of this compound and to guide the design of new androstane (B1237026) derivatives with desired biological profiles.

| Descriptor Type | Examples | Relevance to Bioactivity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Atomic charges, Dipole moment | Governs electrostatic and covalent interactions with receptors. nih.gov |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions in the binding pocket. researchgate.net |

| Steric/Shape | Molecular volume, Surface area, Shape indices | Determines the complementarity of the ligand to the receptor's binding site. researchgate.net |

| Topological | Connectivity indices | Describes the branching and arrangement of atoms in the molecule. |

Advanced Metabolomic Data Analysis and Multivariate Statistical Methods

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In research involving this compound, metabolomic approaches, particularly steroid profiling, are used to measure its concentration along with a wide range of other steroid hormones and their metabolites. This provides a comprehensive snapshot of steroidogenesis and metabolism.

The large and complex datasets generated by metabolomic analyses, typically using mass spectrometry, necessitate the use of advanced data analysis techniques. Multivariate statistical methods are essential for interpreting this data, as they can identify patterns and relationships between multiple variables simultaneously.

Commonly used multivariate methods in steroid metabolomics include:

Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis. PCA reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of sample clustering and the identification of outliers.

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that is used to find the variables (metabolites) that best distinguish between predefined groups of samples (e.g., healthy vs. disease).

These methods have been applied in clinical research to identify steroid biomarkers for various conditions. For example, urine steroid metabolomics has been used to differentiate between benign and malignant adrenal tumors. In such studies, the levels of numerous steroids, including this compound, are quantified, and multivariate analysis is used to identify a specific subset of steroids that can accurately classify the tumors.

| Method | Type | Primary Application |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data overview, outlier detection, and pattern recognition. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Biomarker identification and classification of samples into predefined groups. |

| Orthogonal PLS-DA (OPLS-DA) | Supervised | Similar to PLS-DA but with improved interpretation by separating predictive and orthogonal variation. |

The combination of high-throughput steroid profiling with these advanced statistical methods provides a powerful tool for discovering new biomarkers and gaining a deeper understanding of the role of steroids like this compound in health and disease.

Future Research Directions and Unexplored Avenues in 11β Hydroxyetiocholanolone Research

Elucidation of Novel Biological Roles and Intermolecular Signaling Crosstalk

Currently, 11β-hydroxyetiocholanolone is primarily considered a biomarker reflecting the activity of upstream androgen and cortisol pathways. rupahealth.comhealthmatters.io However, its direct biological functions remain largely unexplored. Its structural relative, etiocholanolone (B196237), is known to possess intrinsic biological activity, including pyrogenic (fever-inducing) and immunostimulatory properties. hmdb.caacpjournals.org A crucial avenue for future research is to investigate whether 11β-hydroxyetiocholanolone shares or possesses unique bioactivities. Studies should be designed to assess its potential effects on immune cell function, inflammation, and febrile responses.

Furthermore, the interaction of steroid hormones with other major signaling pathways is a critical area of modern endocrinology. nih.gov Research has demonstrated significant crosstalk between steroid hormone receptors and growth factor signaling pathways, such as the ERBB family, which can profoundly impact cellular processes. nih.govresearchgate.net Another area of investigation is the potential interplay with thyroid hormone signaling, as both steroid and thyroid pathways converge on regulating fundamental processes like cell proliferation and metabolism. mdpi.com Future studies should explore whether 11β-hydroxyetiocholanolone can modulate these or other signaling cascades, potentially revealing novel roles in cellular regulation beyond classic steroid hormone action.

Development of Highly Sensitive and Specific Analytical Techniques for Comprehensive Steroidomics

The accurate measurement of steroid hormones and their metabolites is fundamental to understanding their physiological roles. Mass spectrometry (MS), coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), has become the gold standard for steroid analysis, replacing less specific immunoassays. nih.govnih.govresearchgate.net These techniques offer high sensitivity and the ability to measure multiple analytes simultaneously, which is essential for complex steroid profiling (steroidomics). nih.govnih.gov